molecular formula C7H6ClN3 B8502625 2-Chloro-3,5-diaminobenzonitrile

2-Chloro-3,5-diaminobenzonitrile

Cat. No.: B8502625
M. Wt: 167.59 g/mol
InChI Key: JNRZRTXBIBNNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,5-diaminobenzonitrile is a benzonitrile derivative featuring a chloro substituent at position 2 and amino groups at positions 3 and 3. Its molecular formula is C₇H₅ClN₄, with a nitrile (CN) group contributing to its polarity and reactivity. The amino groups enhance nucleophilicity and hydrogen-bonding capacity, making it a candidate for pharmaceutical or agrochemical intermediates .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

3,5-diamino-2-chlorobenzonitrile

InChI

InChI=1S/C7H6ClN3/c8-7-4(3-9)1-5(10)2-6(7)11/h1-2H,10-11H2

InChI Key

JNRZRTXBIBNNFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)N)N

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Industrial Relevance

  • Pharmaceutical Potential: The diamine structure of 2-chloro-3,5-diaminobenzonitrile aligns with intermediates used in kinase inhibitors or antimicrobial agents, as seen in heterocyclic derivatives () .
  • Synthetic Challenges: Compared to 2-amino-3,5-dichlorobenzonitrile, introducing multiple amino groups requires careful control of reaction conditions to avoid over-amination or side reactions .

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